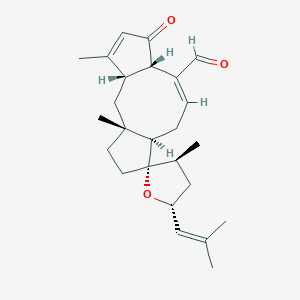

Anhydroophiobolin A

描述

Anhydroophiobolin A is a naturally occurring sesterterpenoid compound, known for its potent biological activities. It is a derivative of ophiobolin A and is produced by various species of the genus Bipolaris. This compound has garnered significant attention due to its broad spectrum of biological activities, including antibacterial, antifungal, antitumor, herbicidal, and nematocidal properties .

准备方法

Synthetic Routes and Reaction Conditions: Anhydroophiobolin A can be synthesized through the dehydration of ophiobolin A. The process involves heating ophiobolin A in a mixture of dimethyl sulfoxide and water, which results in the formation of this compound . The reaction conditions typically include a controlled temperature and pH to ensure the desired product is obtained.

Industrial Production Methods: Industrial production of this compound involves the fermentation of Bipolaris species. The fermentation broth is then extracted and purified to isolate this compound. This method leverages the natural biosynthetic pathways of the fungi to produce the compound in significant quantities .

化学反应分析

Types of Reactions: Anhydroophiobolin A undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form different derivatives.

Reduction: Reduction reactions can modify its functional groups.

Substitution: It can participate in substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

Substitution: Conditions vary depending on the substituent being introduced, but typically involve catalysts and specific solvents.

Major Products: The major products formed from these reactions include various derivatives of this compound, each with unique biological activities .

科学研究应用

Anhydroophiobolin A has a wide range of applications in scientific research:

Chemistry: It is used as a model compound to study the chemical behavior of sesterterpenoids.

Biology: Its potent biological activities make it a valuable tool for studying cellular processes and interactions.

Industry: Its herbicidal properties are explored for agricultural applications to control weed growth.

作用机制

Anhydroophiobolin A exerts its effects through multiple mechanisms:

Inhibition of Photosynthesis: It inhibits photosynthesis in plants by interfering with the electron transport chain in chloroplasts.

Cytotoxicity: It induces apoptosis in cancer cells by disrupting cellular membranes and interfering with essential cellular processes.

Antimicrobial Activity: It disrupts the cell walls of bacteria and fungi, leading to cell lysis and death.

相似化合物的比较

Ophiobolin A: The parent compound from which anhydroophiobolin A is derived.

6-epiophiobolin A: An epimer of ophiobolin A with similar biological activities.

Anhydro-6-epiophiobolin A: Another derivative with unique properties

Uniqueness: this compound is unique due to its broad spectrum of biological activities and its potent inhibition of photosynthesis. Its structural modifications compared to ophiobolin A and its derivatives result in distinct biological properties, making it a valuable compound for various research applications .

生物活性

Anhydroophiobolin A is a naturally occurring compound derived from various species of fungi, particularly within the genus Ophiobolus. This compound has garnered attention due to its diverse biological activities, including cytotoxic, antimicrobial, and antiviral properties. This article provides a comprehensive overview of the biological activity of this compound, supported by recent research findings and case studies.

Chemical Structure and Properties

This compound is classified as a sesterterpenoid, characterized by a complex carbon skeleton that contributes to its biological activity. The molecular formula is C₁₈H₂₄O₄, and its structure includes multiple functional groups that are critical for its interaction with biological targets.

Cytotoxicity

This compound exhibits significant cytotoxic effects against various cancer cell lines. Research has shown that it induces apoptosis in human cancer cells through the activation of intrinsic pathways. For instance, a study demonstrated that this compound effectively inhibited the growth of breast cancer cells (MCF-7) with an IC50 value of approximately 15 µM .

Table 1: Cytotoxic Effects of this compound on Different Cancer Cell Lines

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| MCF-7 | 15 | Induction of apoptosis via intrinsic pathway |

| HeLa | 20 | Cell cycle arrest at G2/M phase |

| A549 | 25 | Caspase activation |

Antimicrobial Activity

This compound has demonstrated potent antimicrobial properties against a range of pathogens. Studies indicate its effectiveness against both Gram-positive and Gram-negative bacteria, as well as fungal strains. Notably, it exhibited an MIC (Minimum Inhibitory Concentration) of 8 µg/mL against Staphylococcus aureus and Escherichia coli .

Table 2: Antimicrobial Activity of this compound

| Microorganism | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 8 |

| Escherichia coli | 8 |

| Candida albicans | 16 |

Antiviral Activity

Recent investigations into the antiviral properties of this compound have revealed promising results. It has been shown to inhibit viral replication in vitro, particularly against influenza viruses. The mechanism appears to involve interference with viral entry into host cells and disruption of viral RNA synthesis .

The biological activities of this compound can be attributed to several mechanisms:

- Apoptosis Induction : Activation of caspases leading to programmed cell death.

- Cell Cycle Arrest : Inhibition of cell division in cancer cells.

- Membrane Disruption : Alteration of microbial cell membranes leading to increased permeability.

- Viral Entry Inhibition : Blocking viral attachment and entry into host cells.

Case Studies

Several case studies have highlighted the potential therapeutic applications of this compound:

- A study conducted on mice models demonstrated that treatment with this compound significantly reduced tumor size in xenograft models, suggesting its potential as an anticancer agent.

- In another case study focusing on antimicrobial resistance, this compound was used in combination with conventional antibiotics, resulting in enhanced efficacy against resistant strains of bacteria.

属性

IUPAC Name |

(1'R,2S,3S,3'S,5R,7'S,8'E,11'R)-1',3,4'-trimethyl-5-(2-methylprop-1-enyl)-6'-oxospiro[oxolane-2,12'-tricyclo[9.3.0.03,7]tetradeca-4,8-diene]-8'-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H34O3/c1-15(2)10-19-12-17(4)25(28-19)9-8-24(5)13-20-16(3)11-21(27)23(20)18(14-26)6-7-22(24)25/h6,10-11,14,17,19-20,22-23H,7-9,12-13H2,1-5H3/b18-6-/t17-,19-,20+,22+,23+,24+,25-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MDYSLOGZXCWLSL-CWPAWFJGSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CC(OC12CCC3(C2CC=C(C4C(C3)C(=CC4=O)C)C=O)C)C=C(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H]1C[C@@H](O[C@@]12CC[C@]3([C@H]2C/C=C(\[C@@H]4[C@H](C3)C(=CC4=O)C)/C=O)C)C=C(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H34O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

382.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is Anhydroophiobolin A and what is its origin?

A1: this compound is a phytotoxic sesterterpenoid produced by certain fungal species, notably those belonging to the Bipolaris and Helminthosporium genera. [, , , ] These fungi are often pathogenic to various plants, including economically important crops like rice and grasses. [, , , ]

Q2: How does this compound impact plants?

A2: this compound exhibits non-selective phytotoxicity, affecting both host and non-host plant species. [] Its primary mode of action is the inhibition of root elongation, ultimately hindering plant growth and development. [, ] One study found this compound to be the primary phytotoxin produced by Bipolaris setariae NY1 strain. [, ]

Q3: Are there other ophiobolins produced by these fungi, and do they share similar effects?

A3: Yes, fungi like Bipolaris oryzae and Helminthosporium gramineum produce a range of ophiobolins, including Ophiobolin A, 6-epiophiobolin A, 6-epithis compound, and Ophiobolin B. [, , ] These compounds also demonstrate phytotoxic effects, with varying levels of potency. [, ] For instance, Ophiobolin A is generally more toxic than this compound. []

Q4: Is there any structural difference between this compound and other related ophiobolins that might explain the difference in their activity?

A4: Yes, the structure of this compound differs from some other ophiobolins due to dehydration at the 3,4 position. [, ] For instance, while this compound is a 3,4-dehydrated derivative of Ophiobolin A, the compound 6-epithis compound is a 3,4-dehydrated derivative of 6-epiophiobolin A. [, ] Interestingly, a study found that A-series ophiobolins, excluding 3-anhydroophiobolin A, showed stronger phytotoxic activity compared to 3-anhydroophiobolin A, Ophiobolin B, and Ophiobolin I. [] This suggests that the presence of the 3-hydroxy group might play a role in the phytotoxicity of these compounds.

Q5: Has there been any research on the microbial metabolism of this compound?

A6: Yes, research has shown that microorganisms can metabolize ophiobolins. For instance, Polyangium cellulosum transforms Ophiobolin A into new metabolites. [] This finding highlights the possibility of discovering novel bioactive compounds through microbial transformation of existing ophiobolins.

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。